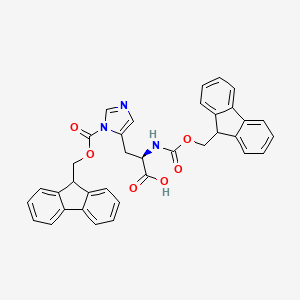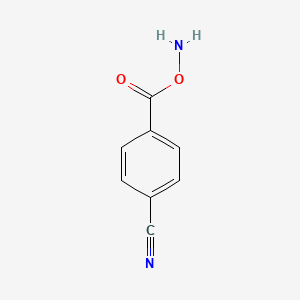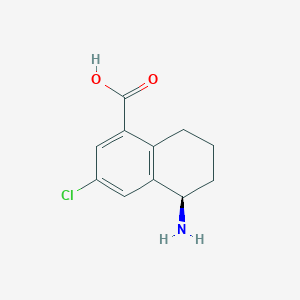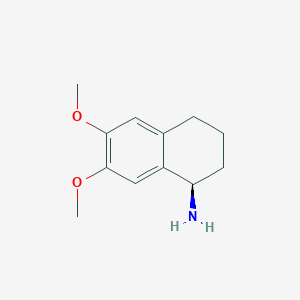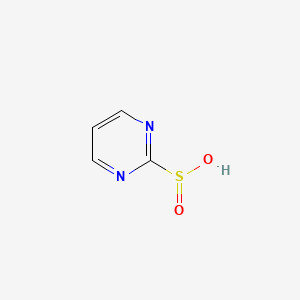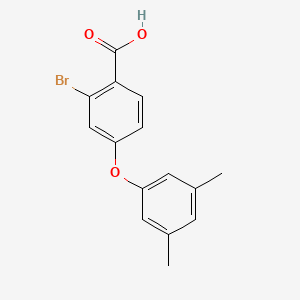
2-Bromo-4-(3,5-dimethylphenoxy)benzoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-(3,5-dimethylphenoxy)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromine atom at the second position and a 3,5-dimethylphenoxy group at the fourth position on the benzoic acid ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(3,5-dimethylphenoxy)benzoic acid typically involves the following steps:
Phenoxy Group Introduction: The 3,5-dimethylphenoxy group can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting 2-bromo-4-hydroxybenzoic acid with 3,5-dimethylphenol in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of 2-Bromo-4-(3,5-dimethylphenoxy)benzoic acid may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-(3,5-dimethylphenoxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Esterification: Alcohols and acid catalysts like sulfuric acid (H2SO4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzoic acids, while esterification results in the formation of esters.
Aplicaciones Científicas De Investigación
2-Bromo-4-(3,5-dimethylphenoxy)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-(3,5-dimethylphenoxy)benzoic acid involves its interaction with specific molecular targets. The bromine atom and the phenoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4,5-dimethoxybenzoic acid: This compound has a similar structure but with methoxy groups instead of the dimethylphenoxy group.
2-Bromo-4-methylbenzoic acid: This compound has a methyl group instead of the dimethylphenoxy group.
2-Bromo-4-hydroxybenzoic acid: This compound has a hydroxy group instead of the dimethylphenoxy group.
Uniqueness
2-Bromo-4-(3,5-dimethylphenoxy)benzoic acid is unique due to the presence of the 3,5-dimethylphenoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and binding affinity, making it suitable for specific applications that similar compounds may not be able to fulfill.
Propiedades
Fórmula molecular |
C15H13BrO3 |
|---|---|
Peso molecular |
321.16 g/mol |
Nombre IUPAC |
2-bromo-4-(3,5-dimethylphenoxy)benzoic acid |
InChI |
InChI=1S/C15H13BrO3/c1-9-5-10(2)7-12(6-9)19-11-3-4-13(15(17)18)14(16)8-11/h3-8H,1-2H3,(H,17,18) |
Clave InChI |
BWEUTQNHMFUFBJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)OC2=CC(=C(C=C2)C(=O)O)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


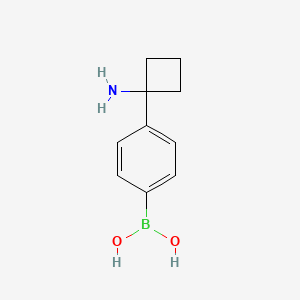
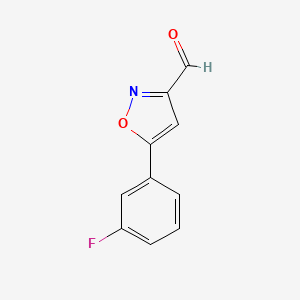
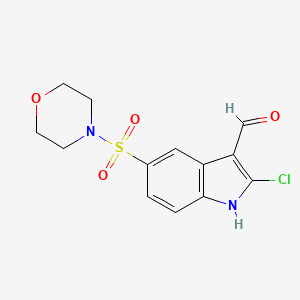
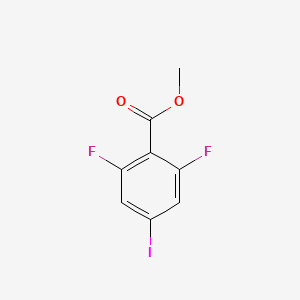
![5,6-Dihydroimidazo[2,1-b]thiazol-3-amine](/img/structure/B15247717.png)
![5-bromo-2-[(E)-(phenylimino)methyl]phenol](/img/structure/B15247719.png)
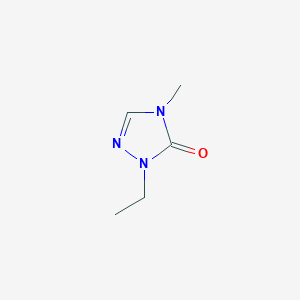

![tert-Butyl5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B15247733.png)
